

Application Notes and Protocols for α-Methyl-1,3-benzodioxole-5-propanamide (MMDPPA)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyl-1,3-benzodioxole-5-propanamide, commonly known as **MMDPPA** or MDA 2-amido analog, is an analytical reference standard categorized as an amphetamine.[1][2] It is primarily recognized as a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA), a Schedule I controlled substance.[1][3][4] This document provides detailed guidelines for the proper storage, handling, and use of **MMDPPA** in a research setting. The physiological and toxicological properties of **MMDPPA** itself are not fully known, and it is intended for research and forensic applications only. It is not for human or veterinary use.

Chemical and Physical Properties

MMDPPA is a crystalline solid with the following properties:



Property	Value	Refere
CAS Number	858215-05-1	_
Molecular Formula	C11H13NO3	
Molecular Weight	207.23 g/mol	_
Formal Name	α-methyl-1,3-benzodioxole-5- propanamide	
Synonyms	MDA 2-amido analog, 3- (benzo[d]dioxol-5-yl)-2- methylpropanamide	_
Purity	≥98%	_
Appearance	Crystalline solid	_

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of MMDPPA.

Condition	Duration	Recommendations	Reference
Long-term Storage	≥ 4 years	-20°C	
Short-term Storage	Days to weeks	0 - 4°C	
Shipping	Ambient temperature	Stable for a few weeks during ordinary shipping	

For optimal stability, it is recommended to store **MMDPPA** at -20°C in a dry and dark environment.

Solubility

The solubility of **MMDPPA** in various solvents is provided below. Stock solutions should be prepared accordingly.



Solvent	Solubility	Reference
DMF	30 mg/mL	
DMSO	25 mg/mL	_
Ethanol	10 mg/mL	_
PBS (pH 7.2)	0.2 mg/mL	_

Handling and Safety Precautions

While one safety data sheet indicates that **MMDPPA** is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care as its toxicological properties are not well-established. General laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a laboratory coat, safety glasses, and gloves.
- Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.
- Hygiene: Wash hands thoroughly after handling. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.
- Spills: In case of a spill, collect the material mechanically and dispose of it as chemical waste. Avoid generating dust.
- Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

Note: Before use, users must review the complete Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

MMDPPA is primarily used as a precursor for the synthesis of MDA. The following protocol is based on the Hofmann rearrangement reaction.



Protocol: Synthesis of 3,4-Methylenedioxyamphetamine (MDA) from MMDPPA

This protocol describes the synthesis of MDA from **MMDPPA** via a Hofmann rearrangement.

Materials:

- MMDPPA
- Sodium hypochlorite solution (e.g., bleach, nominally 5.25%)
- Potassium hydroxide (KOH) solution
- Aqueous ethanol
- Reaction vessel
- Stirring apparatus
- · Heating mantle or water bath
- Standard laboratory glassware for extraction and purification

Procedure:

- Recrystallization of MMDPPA (Optional but Recommended):
 - Recrystallize the received MMDPPA from aqueous ethanol to ensure purity.
- Reaction Setup:
 - In a suitable reaction vessel, add a portion of MMDPPA to an excess of sodium hypochlorite solution at 0°C.
 - Allow the mixture to slowly warm to room temperature with continuous stirring.
- Reaction Progression:
 - Slowly heat the mixture to 50°C.



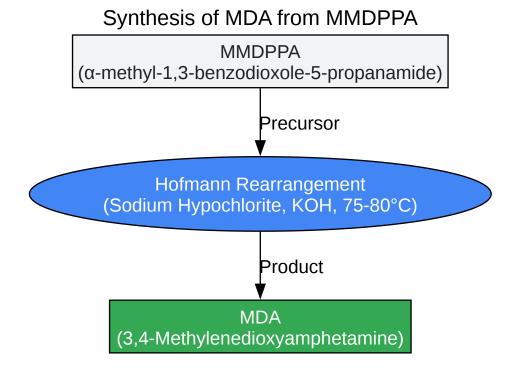
- Slowly add an aqueous solution of potassium hydroxide.
- Continue stirring until the MMDPPA has completely dissolved.
- Increase the reaction temperature to between 75°C and 80°C and maintain for 30 minutes.
- Work-up and Extraction:
 - After the reaction is complete, cool the mixture to room temperature.
 - Perform a suitable extraction procedure to isolate the MDA free base. This typically involves using an organic solvent and washing with water to remove inorganic salts.
- Purification:
 - The crude MDA can be further purified using standard laboratory techniques such as distillation or chromatography.

Note: This synthesis should only be performed in a properly equipped laboratory by trained personnel, and in compliance with all applicable laws and regulations regarding controlled substances.

Diagrams

Workflow for the Synthesis of MDA from MMDPPA





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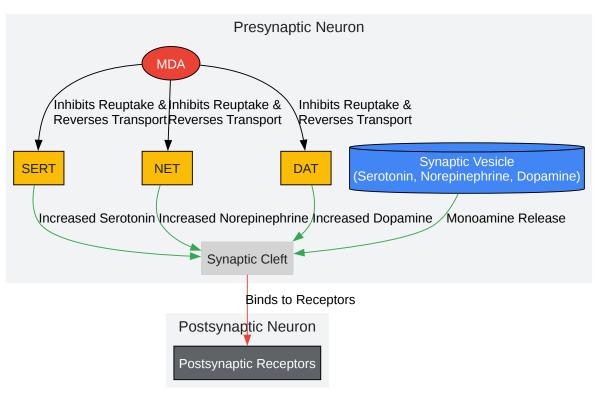
Caption: Workflow of MDA synthesis from MMDPPA.

Mechanism of Action of MDA (Product of MMDPPA Synthesis)

As **MMDPPA** is a precursor to MDA, the following diagram illustrates the known signaling pathway of MDA, which is its ultimate biological application in a research context. MDA primarily acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).



Mechanism of Action of MDA



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Caption: MDA's effect on monoamine transporters.

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